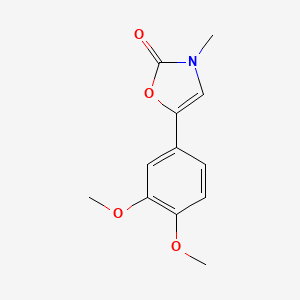
2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl-: is a heterocyclic organic compound that belongs to the oxazolone family This compound is characterized by the presence of an oxazolone ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with glycine to form an intermediate Schiff base, which then undergoes cyclization in the presence of acetic anhydride to yield the desired oxazolone compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic ring or the oxazolone ring .
Scientific Research Applications
Chemistry: In chemistry, 2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and infectious diseases, due to their ability to modulate specific biological pathways .
Industry: Industrially, 2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar aromatic substitution but different functional groups.
3-(3,4-Dimethoxyphenyl)propanoic acid: Another compound with a similar aromatic ring but different functional groups and properties
Uniqueness: 2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl- is unique due to its oxazolone ring structure combined with the 3,4-dimethoxyphenyl and 3-methyl substituents. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
61416-49-7 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-methyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C12H13NO4/c1-13-7-11(17-12(13)14)8-4-5-9(15-2)10(6-8)16-3/h4-7H,1-3H3 |
InChI Key |
ITQQQIBVYXIIGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(OC1=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















